Filanesib TFA

Descripción general

Descripción

Filanesib, also known as ARRY-520, is a highly selective inhibitor of kinesin spindle protein (KSP) which has been proposed as a cancer treatment, specifically for multiple myeloma . It has demonstrated significant tumor growth inhibition in preclinical models .

Molecular Structure Analysis

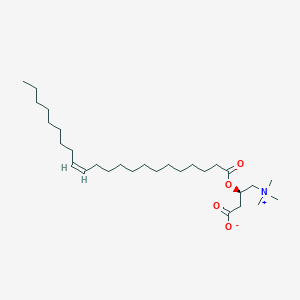

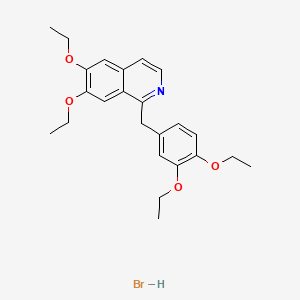

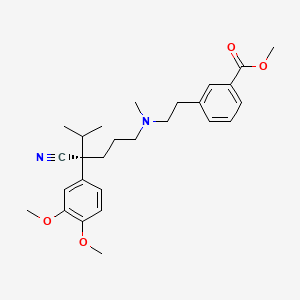

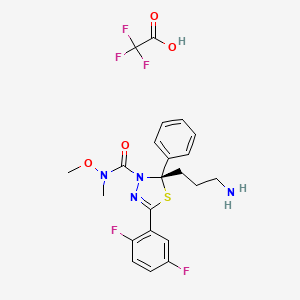

The molecular formula of Filanesib is C20H22F2N4O2S . It’s a complex molecule with several functional groups, including amide, thiadiazole, and phenyl groups .

Chemical Reactions Analysis

Filanesib TFA inhibits human KSP with an IC50 of 6 nM by a mechanism demonstrated to be uncompetitive with respect to ATP and noncompetitive with respect to tubulin . It induces mitotic arrest in multiple cell lines .

Aplicaciones Científicas De Investigación

Cancer Therapy: Advanced Solid Tumors

Filanesib TFA has been evaluated in a first-in-human phase 1 study for its efficacy in treating advanced solid tumors . As a kinesin spindle protein (KSP) inhibitor , it induces mitotic arrest and subsequent tumor cell death. The study aimed to determine the maximum tolerated dose (MTD) and evaluate the pharmacokinetics and pharmacodynamics of Filanesib. The results showed that Filanesib provided acceptable tolerability and evidence of target-specific pharmacodynamic effects.

Combination Treatment for Multiple Myeloma

Research has shown that Filanesib TFA, in combination with bortezomib and dexamethasone, demonstrates safety and encouraging activity in relapsed/refractory multiple myeloma, particularly in patients with t(11;14) translocation and 1q21 gain . The study included a dose-escalation phase to determine the MTD and a dose-expansion phase to evaluate safety and efficacy.

Inhibition of Kinesin Spindle Protein

Filanesib TFA is a potent and selective inhibitor of KSP, which is crucial for the proper segregation of chromosomes during cell division . Its inhibition leads to the formation of monopolar spindles, causing cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for cancer types that are highly dependent on rapid cell division.

Antitumor Activity in Xenograft Models

ARRY 520 trifluoroacetate has displayed robust antitumor activity in bortezomib-resistant xenografts, either alone or in combination with bortezomib . This suggests its potential as a therapeutic agent in overcoming resistance to other treatments in certain cancer models.

Degradation of Mcl-1 Protein

One of the mechanisms by which Filanesib TFA exerts its antitumor effects is by inducing the degradation of Mcl-1, an anti-apoptotic protein often overexpressed in cancer cells . By reducing the levels of Mcl-1, Filanesib TFA can promote apoptosis in tumor cells, making it a valuable tool in cancer research.

Potential in Epithelial Ovarian Cancer

Filanesib TFA has been compared to taxol, a well-known chemotherapy agent, in epithelial ovarian cancer cells, showing comparable cytotoxic activity . This highlights its potential application in the treatment of ovarian cancer, a field that requires more effective and targeted therapies.

Mecanismo De Acción

Target of Action

Filanesib TFA, also known as ARRY 520 trifluoroacetate, is a highly selective inhibitor of the kinesin spindle protein (KSP) . KSP, a microtubule-associated motor protein, is essential for cell cycle progression and is overexpressed in many cancers .

Mode of Action

Filanesib TFA interacts with KSP, leading to abnormal monopolar spindle formation and apoptosis . It blocks cell cycle progression, leading to apoptosis in acute myeloid leukemia cell lines that express high levels of KSP . The response to Filanesib TFA is independent of p53, XIAP, and the extrinsic apoptotic pathway .

Biochemical Pathways

Inhibition of KSP by Filanesib TFA causes mitotic arrest by preventing the formation of a bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This results in cell death or apoptosis of the immensely proliferating cancer cells .

Pharmacokinetics

Plasma pharmacokinetic analyses revealed low clearance of Filanesib TFA (3 L/hour), a volume of distribution of 450 L, and a median terminal half-life of >90 hours . Dose-proportional increases in Filanesib TFA exposure were observed .

Result of Action

The inhibition of KSP by Filanesib TFA leads to cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . It has the potential to eradicate acute myeloid leukemia (AML) progenitor cells . Stable disease was the best tumor response observed in 18% (7/39) of evaluable patients .

Action Environment

Direcciones Futuras

Filanesib has shown encouraging activity in heavily pretreated patients, particularly in those patients with 1q21 gain and t (11;14) . Future research is focused on finding an effective and tolerable KSP inhibitor drug that can gain US FDA approval . The scientific research efforts are still devoted to find an effective and tolerable KSP inhibitor drug that can gain US FDA approval .

Propiedades

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUJPVFECBUKG-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F5N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Filanesib TFA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.